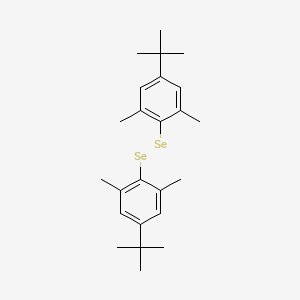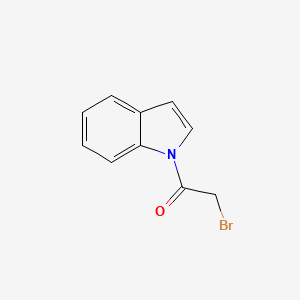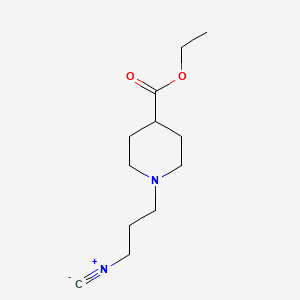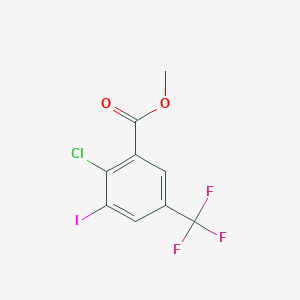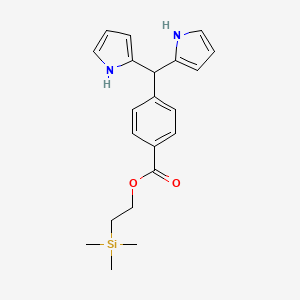
Bis(isocyanatomethyl) 3,3'-(1,4-phenylene)dipropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate: is a chemical compound known for its unique structure and properties It is characterized by the presence of isocyanate groups attached to a phenylene ring, which is further connected to propanoate groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate typically involves the reaction of 3,3’-(1,4-phenylene)dipropanoic acid with phosgene to form the corresponding acid chloride. This intermediate is then reacted with methyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions: Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Polymerization: It can participate in polymerization reactions to form polyurethanes, which are widely used in coatings, foams, and elastomers.
Substitution Reactions: The phenylene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Amines: React with isocyanate groups to form ureas.
Alcohols: React with isocyanate groups to form urethanes.
Catalysts: Such as dibutyltin dilaurate, are often used to accelerate the reactions.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Resulting from polymerization reactions.
科学研究应用
Chemistry: Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate is used in the synthesis of advanced materials, including high-performance polymers and composites. Its reactivity makes it a valuable building block for creating materials with specific mechanical and thermal properties.
Biology and Medicine: In biomedical research, this compound is explored for its potential in drug delivery systems and tissue engineering. Its ability to form biocompatible polymers makes it suitable for creating scaffolds and other medical devices.
Industry: Industrially, Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate is used in the production of coatings, adhesives, and sealants. Its reactivity with various substrates allows for the creation of durable and resistant materials.
作用机制
The mechanism by which Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate exerts its effects is primarily through the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and urethanes. The phenylene ring provides structural rigidity, while the propanoate groups offer flexibility, making the compound versatile in various applications.
相似化合物的比较
1,3-Bis(isocyanatomethyl)benzene: Similar in structure but lacks the propanoate groups, leading to different reactivity and applications.
1,4-Phenylene diisocyanate: Contains isocyanate groups attached directly to the phenylene ring without the propanoate linkage, resulting in different mechanical properties.
Uniqueness: Bis(isocyanatomethyl) 3,3’-(1,4-phenylene)dipropanoate is unique due to the combination of isocyanate groups, phenylene ring, and propanoate linkages. This structure provides a balance of rigidity and flexibility, making it suitable for a wide range of applications in materials science and industrial chemistry.
属性
CAS 编号 |
185033-90-3 |
|---|---|
分子式 |
C16H16N2O6 |
分子量 |
332.31 g/mol |
IUPAC 名称 |
isocyanatomethyl 3-[4-[3-(isocyanatomethoxy)-3-oxopropyl]phenyl]propanoate |
InChI |
InChI=1S/C16H16N2O6/c19-9-17-11-23-15(21)7-5-13-1-2-14(4-3-13)6-8-16(22)24-12-18-10-20/h1-4H,5-8,11-12H2 |
InChI 键 |
VUMSMNREPMIXJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCC(=O)OCN=C=O)CCC(=O)OCN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


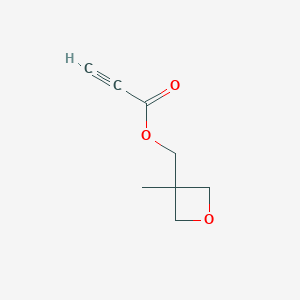
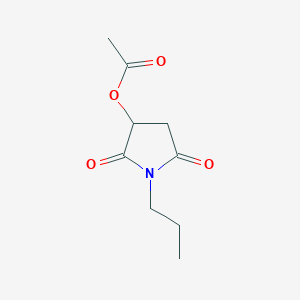
![N-[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-3-phenyl-propionamide](/img/structure/B12570102.png)
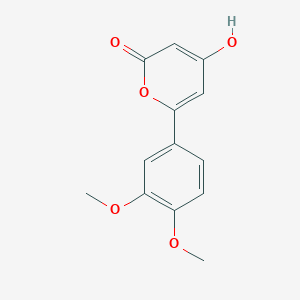

![3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one](/img/structure/B12570108.png)
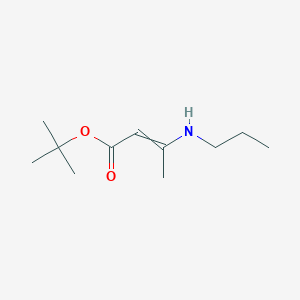

![2-[(3-Chloropropyl)amino]-2-methylpropanenitrile](/img/structure/B12570119.png)
